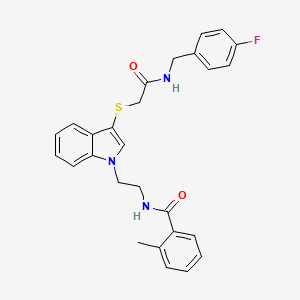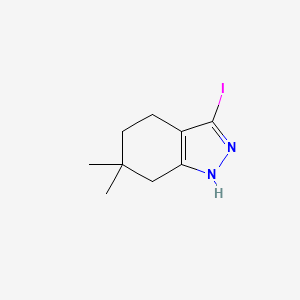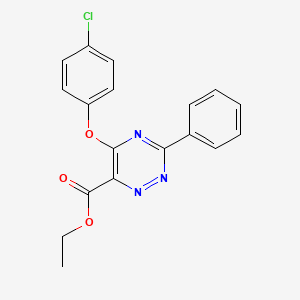
5-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a pyridazin-3-yloxy group, a piperidine ring, and a pyrrolidin-2-one ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidin-2-ones can be synthesized via the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidin-2-one ring is a five-membered ring with a carbonyl group (C=O) and a nitrogen atom . The piperidine ring is a six-membered ring with a nitrogen atom . The pyridazin-3-yloxy group contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The pyrrolidin-2-one ring, for example, can undergo various reactions due to the presence of the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-pyridazin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-12-6-5-11(16-12)14(20)18-8-2-3-10(9-18)21-13-4-1-7-15-17-13/h1,4,7,10-11H,2-3,5-6,8-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDWSUWTPKWOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCC(=O)N2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B2908357.png)

![(1R,4R)-7,7-dimethyl-1-(((2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2908359.png)
![4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine](/img/structure/B2908360.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2908362.png)





![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2908375.png)
![N-tert-butyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2908376.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2908379.png)
